molecular formula C9H11Br2N3 B3180897 1-(5,6-Dibromopyridin-3-yl)piperazine CAS No. 412347-44-5

1-(5,6-Dibromopyridin-3-yl)piperazine

Cat. No.: B3180897
CAS No.: 412347-44-5
M. Wt: 321.01 g/mol
InChI Key: HXFVAAQNKJIFHH-UHFFFAOYSA-N
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Description

1-(5,6-Dibromopyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H11Br2N3 and a molecular weight of 321.01 g/mol It is characterized by the presence of a piperazine ring attached to a dibromopyridine moiety

Scientific Research Applications

1-(5,6-Dibromopyridin-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of piperazine derivatives with various biological targets.

Safety and Hazards

The safety data sheet for 1-(5,6-Dibromopyridin-3-yl)piperazine provides information on its hazards. It is classified as having acute toxicity (oral, category 3), and it is toxic if swallowed .

Preparation Methods

The synthesis of 1-(5,6-Dibromopyridin-3-yl)piperazine typically involves the reaction of 1-Boc-4-(5,6-dibromopyridin-3-yl)piperazine with appropriate deprotecting agents . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5,6-Dibromopyridin-3-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5,6-Dibromopyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The dibromopyridine moiety may enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

1-(5,6-Dibromopyridin-3-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)piperazine: Known for its use in psychiatric medications.

    1-(2-Pyridyl)piperazine: Used in the synthesis of various pharmaceuticals.

    1-(3,4-Dichlorophenyl)piperazine: Another compound with applications in medicinal chemistry.

The uniqueness of this compound lies in its dibromopyridine moiety, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-(5,6-dibromopyridin-3-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVAAQNKJIFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(N=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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